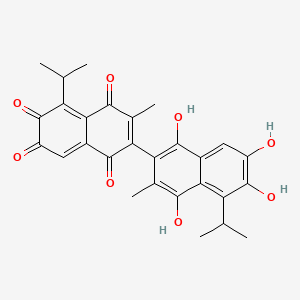

Apogossypolone

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGRWNXASCGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469551 | |

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886578-07-0 | |

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Apogossypolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apogossypolone, also known as ApoG2, is a semi-synthetic derivative of the natural product Gossypol.[1][2] It has emerged as a significant molecule in cancer research due to its function as a potent, nonpeptidic, pan-active small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins.[3][4][5] Overexpression of these proteins is a common mechanism by which cancer cells evade programmed cell death (apoptosis), leading to tumor progression and resistance to therapy.[3][5] this compound is designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and Bfl-1, thereby restoring the apoptotic pathway.[1][3][6]

Gossypol itself has shown anticancer activity but is limited by toxicity associated with its two reactive aldehyde groups.[1] this compound, synthesized by removing these aldehyde groups, exhibits reduced toxicity and improved stability while retaining or even enhancing its anti-tumor efficacy, making it a promising lead compound for the development of novel cancer therapies.[1][7] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound (designated as compound 6a in several key studies) starts from the commercially available compound Gossypol (1 ).[3][4] The process involves the removal of the aldehyde groups and can be extended to create a variety of derivatives by modifying the isopropyl groups at the 5 and 5' positions to better occupy the hydrophobic pockets of the target proteins.[3][4]

General Synthesis Scheme

A common synthetic route involves demethylation and oxidation steps.[3][4] For derivatives, additional steps such as Grignard reactions, oxidations, and reductions are employed to introduce diverse functional groups at the 5 and 5' positions.[3][4]

Caption: General synthetic workflows for this compound and its 5,5' alkyl derivatives.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound (6a)

This protocol is adapted from the methods described by Wei et al.[3][4]

-

Step 1: Preparation of Compound 2a:

-

Dissolve Gossypol (1 ) (5 g, 8.65 mmol) in 50 mL of 40% NaOH solution.

-

Heat the mixture under a nitrogen atmosphere at 90°C for 3.5 hours in the dark.

-

Cool the reaction mixture and pour it slowly onto a mixture of ice (300 mL) and concentrated H₂SO₄ (35 mL) to form a white precipitate.

-

Filter the precipitate, wash thoroughly with water, and dry to yield Compound 2a .[4]

-

-

Step 2: Methylation to Compound 9:

-

Step 3: Oxidation to Compound 10:

-

Step 4: Demethylation to this compound (6a):

Protocol 2: Synthesis of 5, 5' Alkyl Substituted Derivatives

This protocol outlines a general method for creating derivatives with varied alkyl groups.[3][4]

-

Step 1: Formation of Secondary Alcohol (13):

-

Step 2: Reduction to Alkyl Compound (15):

-

Reduce the secondary alcohol (13 ) using triethylsilane to afford the alkyl compound (15 ).[4]

-

-

Step 3: Demethylation to Compound 2:

-

Step 4: Oxidation to Final Derivative (6):

Characterization Methods and Protocols

Comprehensive characterization is essential to confirm the structure, purity, and binding properties of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compounds, with a target of >95%.[3][6]

-

Protocol 3: HPLC Purity Analysis

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation.

-

Instrumentation: Varian 300 or Bruker 600 MHz instruments.[4]

-

Data Reporting: Chemical shifts (δ) are reported in ppm relative to TMS (Me₄Si) at 0.00 ppm.[4][6]

-

Example Data for a Derivative ((-) BI97D6): ¹H NMR (600 MHz, CD₃OD) δ 7.448 (s, 2H), 7.224 (d, J = 7.8 Hz, 4H), 7.178 (t, J₁ = 7.8 Hz, J₂ = 7.2 Hz, 4H), 7.084 (t, J₁ = J₂ = 7.2 Hz, 2H), 4.643 (dd, J₁ = 14.4 Hz, J₂ = 13.8 Hz, 4H), 1.867 (s, 6H).[6]

-

-

Mass Spectrometry (MS): Used to confirm molecular weight.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kd) between this compound derivatives and target proteins.[3]

-

Protocol 4: ITC Binding Assay

-

Objective: To determine the dissociation constant (Kd) for the binding of compounds to Bcl-XL.

-

Procedure: A solution of the compound (e.g., 6a, 6f, 6i) is titrated into a solution of the target protein (Bcl-XL).

-

Data Analysis: The heat changes upon binding are measured to calculate the Kd, providing a direct measure of binding affinity.[3]

-

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified through various assays.

Table 1: In Vitro Binding Affinity of this compound Derivatives to Bcl-2 Family Proteins

| Compound | Target Protein | Assay | IC₅₀ (μM) | Kd (μM) | Reference |

|---|---|---|---|---|---|

| This compound (6a) | Bcl-XL | ITC | - | 2.80 | [3] |

| 6f | Bcl-XL | FP | 3.10 | - | [3][4][5] |

| 6f | Bcl-2 | FP | 3.12 | - | [3][4][5] |

| 6f | Mcl-1 | FP | 2.05 | - | [3][4][5] |

| 6f | Bfl-1 | FP | 14.0 | - | [4] |

| 6f | Bcl-XL | ITC | - | 2.50 | [3] |

| 6i | Bcl-2 | FP | 0.29 | - | [3] |

| 6i | Mcl-1 | FP | 0.24 | - | [3] |

| 6i | Bfl-1 | FP | 0.65 | - | [3] |

| 6i | Bcl-XL | ITC | - | 0.45 | [3] |

| (-) BI97D6 | Bcl-XL | FP | 0.076 | - | [6][8] |

| (-) BI97D6 | Bcl-2 | FP | 0.031 | - | [6][8] |

| (-) BI97D6 | Mcl-1 | FP | 0.025 | - | [6][8] |

| (-) BI97D6 | Bfl-1 | FP | 0.122 | - |[6][8] |

IC₅₀ values from Fluorescence Polarization (FP) assays. Kd values from Isothermal Titration Calorimetry (ITC).

Table 2: Cellular Activity of this compound Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound (6a) | H460 | ATP-Lite | EC₅₀: ~1.5 | [4] |

| This compound (6a) | H1299 | ATP-Lite | EC₅₀: ~1.5 | [4] |

| This compound (ApoG2) | WSU-DLCL₂ | MTT (72h) | IC₅₀: 0.35 | [1][7] |

| 6f | H460 | ATP-Lite | EC₅₀: 0.59 | [3][4] |

| 6f | H1299 | ATP-Lite | EC₅₀: 1.5 | [3][4] |

| 6f | PC3 | ATP-Lite | EC₅₀: 1.1 | [4] |

| 6i | H460 | ATP-Lite | IC₅₀: 0.13 | [3][4] |

| 6i | H1299 | ATP-Lite | IC₅₀: 0.31 | [3][4] |

| (-) BI97D6 | PC-3 | Cell Growth | EC₅₀: 0.22 | [6][8] |

| (-) BI97D6 | H23 | Cell Growth | EC₅₀: 0.14 |[6][8] |

EC₅₀/IC₅₀ values represent the concentration for 50% effective or inhibitory concentration in cell growth/viability assays.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting anti-apoptotic Bcl-2 family proteins.[1][3] In healthy cells, a balance exists between pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) proteins.[9] Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[10] In many cancers, anti-apoptotic proteins are overexpressed, tilting the balance towards survival.[5][9]

This compound acts as a BH3 mimetic . It binds to the BH3-binding groove on anti-apoptotic proteins, displacing pro-apoptotic proteins like Bim.[1][3][11] The released Bax and Bak can then oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1][10]

Caption: Mechanism of this compound in overcoming Bcl-2-mediated apoptosis resistance.

Biological Evaluation Protocols

Protocol 5: Fluorescence Polarization Assay (FPA)

FPA is a competitive binding assay used to determine the IC₅₀ value of a compound against a specific protein-peptide interaction.[1]

-

Principle: A fluorescently labeled peptide derived from a BH3 domain (e.g., Flu-BakBH3) binds to a Bcl-2 family protein (e.g., Bcl-2, Mcl-1). This large complex tumbles slowly in solution, emitting highly polarized light. When an inhibitor like this compound is added, it displaces the fluorescent peptide, which then tumbles faster, resulting in a decrease in fluorescence polarization.

-

Reagents:

-

Procedure:

-

Incubate the recombinant protein with the fluorescent peptide in assay buffer.

-

Add serial dilutions of the test compound to the mixture.

-

Measure fluorescence polarization on a suitable instrument (e.g., LS-50 luminescence spectrometer).[1]

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.

-

Protocol 6: Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., WSU-DLCL₂, H460, PC-3) in appropriate media and conditions.[1]

-

Cell Viability (MTT or ATP-Lite Assay):

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of this compound for a specified time (e.g., 72 hours).[1]

-

Add MTT reagent or ATP-Lite reagent and incubate.

-

Measure absorbance or luminescence, respectively, to determine the percentage of viable cells relative to an untreated control.

-

-

Apoptosis (Annexin V-FITC/Propidium Iodide Staining):

-

Treat cells with this compound for a specified time (e.g., 24-48 hours).[3][4]

-

Harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[4]

-

-

Western Blot for Apoptosis Markers:

Conclusion

This compound is a rationally designed inhibitor of the Bcl-2 family of anti-apoptotic proteins, demonstrating significant potential as an anti-cancer agent. Its synthesis from Gossypol circumvents the toxicity issues of the parent compound, and its structure allows for further modification to enhance potency and selectivity. The comprehensive characterization methods outlined in this guide—from chemical synthesis and purification to detailed biological evaluation—provide a robust framework for researchers in drug discovery and development. The quantitative data consistently show that this compound and its optimized derivatives can effectively bind to multiple Bcl-2 family members, inhibit cancer cell growth at nanomolar to low-micromolar concentrations, and induce apoptosis. These findings underscore the therapeutic promise of this compound and support its continued investigation in preclinical and clinical settings.[7][11]

References

- 1. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of this compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of this compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optically Pure this compound Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An optically pure this compound derivative as potent pan-active inhibitor of anti-apoptotic bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 11. Preclinical studies of this compound, a novel pan inhibitor of bcl-2 and mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apogossypolone: A Pan-Bcl-2 Inhibitor's Mechanism of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to conventional therapies. Apogossypolone (ApoG2), a derivative of the natural compound gossypol, has emerged as a potent pan-Bcl-2 inhibitor, demonstrating significant anti-tumor activity across a range of cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

This compound and its derivatives have been extensively characterized for their binding affinity to various anti-apoptotic Bcl-2 family proteins and their cytotoxic effects on cancer cells. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinity of this compound and its Derivatives to Anti-Apoptotic Bcl-2 Family Proteins

| Compound | Target Protein | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, µM) | Binding Affinity (Kᵈ, µM) |

| This compound (ApoG2) | Bcl-2 | 35[1] | - | - |

| Bcl-xL | 660[1] | - | 2.80[2] | |

| Mcl-1 | 25[1] | - | - | |

| Compound 6a (this compound) | Bcl-xL | - | - | 2.80[2] |

| Compound 6f | Bcl-2 | - | 3.12[2] | - |

| Bcl-xL | - | 3.10[2] | 2.5[2] | |

| Mcl-1 | - | 2.05[2] | - | |

| Bfl-1 | - | 14.0[2] | - | |

| Compound 6i | Bcl-2 | - | 0.29[2] | - |

| Bcl-xL | - | - | 0.45[2] | |

| Mcl-1 | - | 0.24[2] | - | |

| Bfl-1 | - | 0.65[2] | - | |

| BI79D10 | Bcl-2 | - | 0.36[3] | - |

| Bcl-xL | - | 0.19[3] | - | |

| Mcl-1 | - | 0.52[3] | - | |

| (-) BI97D6 | Bcl-2 | - | 0.031[4] | - |

| Bcl-xL | - | 0.076[4] | - | |

| Mcl-1 | - | 0.025[4] | - | |

| Bfl-1 | - | 0.122[4] | - |

Table 2: Cellular Activity of this compound and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay Type | Cellular Effect (EC₅₀, µM) | Cellular Effect (IC₅₀, µM) |

| This compound (ApoG2) | WSU-DLCL₂ | Cell Proliferation | - | 0.35 (72h)[5][6] |

| U937 | WST-8 | - | 30.08 (24h), 14.81 (48h), 9.26 (72h)[7] | |

| Compound 6f | PC3 | ATP-Lite | 0.59[2] | - |

| H460 | ATP-Lite | 1.5[2] | - | |

| H1299 | ATP-Lite | 3.5[2] | - | |

| RS4;11 | Annexin-V | 3.0[2] | - | |

| BP3 | Annexin-V | 7.4[2] | - | |

| Compound 6a (this compound) | RS4;11 | Annexin-V | 9.2[2] | - |

| BP3 | Annexin-V | - | - | |

| BI79D10 | H460 | Cell Growth | 0.68[3] | - |

| (-) BI97D6 | PC-3 | Cell Growth | 0.22[4] | - |

| H23 | Cell Growth | 0.14[4] | - |

Mechanism of Action: Disrupting the Balance of Apoptosis

This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins. This binding competitively inhibits the interaction between anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (such as Bax and Bak). By disrupting this critical protein-protein interaction, this compound liberates pro-apoptotic proteins, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.

Signaling Pathway and Experimental Visualizations

To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

References

- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of this compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (ApoG2) induces ROS-dependent apoptosis and reduces invasiveness of PC12 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Inducing Apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) Cells Using Apogossypolone

Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent type of non-Hodgkin's lymphoma, characterized by significant clinical and genetic heterogeneity.[1][2] A primary mechanism contributing to the pathogenesis and therapeutic resistance of DLBCL is the evasion of apoptosis, or programmed cell death.[1][3] This is frequently driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-XL, and Mcl-1.[2][4][5] These proteins sequester pro-apoptotic members (e.g., Bim, Bax, Bak), preventing the initiation of the mitochondrial apoptosis pathway.[2]

Apogossypolone (ApoG2), a semi-synthetic derivative of gossypol, is a potent, nonpeptidic small-molecule inhibitor that targets the hydrophobic groove of these anti-apoptotic Bcl-2 family proteins.[1][6] By functioning as a pan-Bcl-2 inhibitor, ApoG2 disrupts the heterodimerization between pro- and anti-apoptotic members, liberating pro-apoptotic proteins to trigger caspase-mediated cell death.[1][7] This document provides detailed protocols for utilizing ApoG2 to induce apoptosis in DLBCL cells, summarizes key quantitative data, and illustrates the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound binds with high affinity to the BH3-binding groove of anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1.[1][8] This competitive inhibition prevents the sequestration of pro-apoptotic BH3-only proteins like Bim and effector proteins like Bax and Bak.[1][2] The released Bax/Bak proteins then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm. This event initiates the caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1][8] Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1][8]

Data Presentation

The efficacy of this compound in DLBCL has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound against DLBCL Cell Line

| Cell Line | Assay Duration | IC₅₀ Value | Reference |

|---|

| WSU-DLCL2 | 72 hours | 350 nM |[1][8] |

Table 2: Apoptosis Induction in WSU-DLCL2 Cells

| ApoG2 Concentration | Treatment Duration | % Apoptotic Cells | % Apoptotic Cells (Control) | Reference |

|---|---|---|---|---|

| 4.0 µM | 24 hours | 10% | ~3% | [1] |

| 4.0 µM | 48 hours | 17% | ~4% | [1] |

| 4.0 µM | 72 hours | 32% | ~7% |[1] |

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of ApoG2 required to inhibit the metabolic activity of DLBCL cells, providing an IC₅₀ value.

Materials:

-

DLBCL cell lines (e.g., WSU-DLCL2)

-

RPMI-1640 medium with 10% FBS

-

This compound (ApoG2) stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Workflow:

Procedure:

-

Cell Seeding: Seed DLBCL cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and stabilize.

-

Treatment: Prepare serial dilutions of ApoG2 in culture medium. Remove the old medium from the wells and add 100 µL of the ApoG2 dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with ApoG2. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

DLBCL cells treated with ApoG2 as described above

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Workflow:

Procedure:

-

Cell Treatment: Seed and treat DLBCL cells with the desired concentrations of ApoG2 and controls in 6-well plates for the specified duration.

-

Harvest Cells: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is used to detect the cleavage of key proteins in the apoptotic pathway, such as Caspase-3, Caspase-9, and PARP, providing molecular evidence of apoptosis induction.[1][8]

Materials:

-

DLBCL cells treated with ApoG2

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A decrease in the full-length protein and an increase in the cleaved fragments indicate apoptosis.

References

- 1. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL2 dependency in diffuse large B-cell lymphoma: it’s a family affair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MCL1 is deregulated in subgroups of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Sensitivity of Diffuse Large B-Cell Lymphoma Cell Lines to Histone Deacetylase Inhibitor-Induced Apoptosis Is Modulated by BCL-2 Family Protein Activity | PLOS One [journals.plos.org]

- 6. Synthesis and Biological Evaluation of this compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Studies of this compound, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Application of Apogossypolone in sensitizing pancreatic cancer cells to gemcitabine.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer is a highly lethal malignancy with limited therapeutic options. Gemcitabine has been a cornerstone of treatment, but its efficacy is often hampered by intrinsic and acquired resistance. A key mechanism of this resistance is the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2, Mcl-1, and Bcl-xL.[1][2] These proteins prevent the initiation of apoptosis (programmed cell death), a crucial process for eliminating cancer cells.

Apogossypolone (ApoG2), a derivative of gossypol, has emerged as a promising small molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins.[1][2][3] By binding to and inhibiting these proteins, this compound disrupts their function, thereby lowering the threshold for apoptosis and potentially sensitizing cancer cells to conventional chemotherapies like gemcitabine. This document provides an overview of the application of this compound in combination with gemcitabine for pancreatic cancer, including its mechanism of action, experimental data, and detailed protocols.

Mechanism of Action

This compound functions as a pan-Bcl-2 family inhibitor, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Mcl-1 with high affinity.[1][2] In pancreatic cancer cells, the overexpression of these proteins sequesters pro-apoptotic proteins such as Bax and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.

By occupying the BH3-binding groove, this compound competitively displaces pro-apoptotic proteins.[1][2][4] This leads to the liberation of Bax and Bim, which can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. The combination of this compound-induced apoptosis priming and gemcitabine-induced DNA damage creates a synergistic cytotoxic effect against pancreatic cancer cells.[1][2]

Caption: Signaling pathway of this compound and Gemcitabine in pancreatic cancer cells.

Data Presentation

In Vitro Cytotoxicity

The combination of this compound and gemcitabine has been shown to be more effective at inducing cell death in pancreatic cancer cell lines than either agent alone. The following table summarizes the synergistic cytotoxic effects observed in BxPC-3 and Colo-357 pancreatic cancer cell lines.

| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |

| BxPC-3 | Gemcitabine | 100 nM | ~70% |

| This compound | 5 µM | ~80% | |

| Gemcitabine + this compound | 100 nM + 5 µM | ~40% | |

| Colo-357 | Gemcitabine | 100 nM | ~75% |

| This compound | 5 µM | ~85% | |

| Gemcitabine + this compound | 100 nM + 5 µM | ~45% |

Data are representative and compiled from preclinical studies. Actual values may vary based on experimental conditions.

In Vivo Antitumor Activity

In a xenograft model using severe combined immunodeficiency (SCID) mice, the combination of this compound and gemcitabine resulted in significantly greater tumor growth inhibition compared to monotherapy.

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |

| Control | ~1200 | 0% |

| Gemcitabine | ~700 | ~42% |

| This compound | ~900 | ~25% |

| Gemcitabine + this compound | ~300 | ~75% |

Data are representative and compiled from preclinical studies in a BxPC-3 xenograft model.[2] Actual values may vary based on the model and conditions.

Experimental Protocols

Caption: General workflow for in vitro experiments.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound and gemcitabine.[1]

Materials:

-

Pancreatic cancer cell lines (e.g., BxPC-3, Colo-357)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Gemcitabine (stock solution in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound, gemcitabine, or the combination. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Histone/DNA ELISA)

This protocol quantifies apoptosis by detecting histone-complexed DNA fragments.[1]

Materials:

-

Pancreatic cancer cells

-

6-well plates

-

This compound and Gemcitabine

-

Cell Death Detection ELISA PLUS kit (Roche) or similar

-

Microplate reader

Procedure:

-

Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 48 hours.

-

Harvest the cells and prepare the cell lysate according to the manufacturer's instructions for the ELISA kit.

-

Perform the ELISA by adding the cell lysate to the streptavidin-coated plate, followed by the addition of the anti-histone-biotin and anti-DNA-POD antibodies.

-

After incubation and washing steps, add the ABTS substrate.

-

Measure the absorbance at 405 nm.

-

The absorbance is directly proportional to the amount of apoptosis.

Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.[1][2]

Materials:

-

Treated and untreated pancreatic cancer cell lysates

-

Antibodies against Bcl-2, Mcl-1, Bax, and Bim

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the treated and untreated cells and pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against Mcl-1 or Bcl-2 overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using antibodies against Bax (for the Mcl-1 IP) and Bim (for the Bcl-2 IP) to detect co-immunoprecipitated proteins. A decrease in the amount of co-precipitated Bax or Bim in the this compound-treated samples indicates disruption of the protein-protein interaction.[1][2]

Conclusion

The combination of this compound and gemcitabine represents a promising therapeutic strategy for pancreatic cancer. By targeting the Bcl-2 family of anti-apoptotic proteins, this compound effectively sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine. The provided protocols offer a framework for researchers to investigate this synergistic interaction further and to explore the translational potential of this combination therapy in preclinical and clinical settings.

References

- 1. Preclinical studies of this compound, a novel pan inhibitor of bcl-2 and mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Studies of this compound, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming Apogossypolone solubility issues for in vivo studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apogossypolone. The information provided aims to address common challenges, particularly those related to solubility, for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (ApoG2) is a semi-synthetic derivative of gossypol. It functions as a pan-inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound disrupts their function, which is to prevent programmed cell death (apoptosis). This inhibition leads to the activation of the mitochondrial apoptosis pathway, making it a promising agent for cancer therapy.[1][2]

Q2: Why is the solubility of this compound a concern for in vivo studies?

A2: this compound is a hydrophobic molecule with poor water solubility. This property makes it challenging to prepare formulations suitable for in vivo administration, particularly for intravenous or intraperitoneal injection, where the compound needs to be in a soluble and bioavailable form to exert its therapeutic effect.

Q3: What are the commonly used formulations to improve this compound's solubility for in vivo administration?

A3: Several formulations have been successfully used to deliver this compound in vivo. The most frequently cited is a mixture of Ethanol, Cremophor EL, and Saline. Other vehicles include sesame oil for oral administration and DMSO-based solutions. The choice of formulation can depend on the route of administration (e.g., oral, intraperitoneal, intravenous) and the specific experimental model.

Troubleshooting Guide

Issue: Precipitation of this compound during formulation preparation or upon dilution.

Possible Causes and Solutions:

-

Incorrect mixing order: The order in which the components of a formulation are mixed is often critical. For Cremophor EL-based formulations, it is generally recommended to first dissolve the this compound in the organic solvent (e.g., ethanol) before adding the surfactant (Cremophor EL) and then the aqueous component (saline).

-

Temperature effects: Solubility can be temperature-dependent. Gentle warming may aid in the initial dissolution of this compound in the solvent/surfactant mixture. However, be cautious as excessive heat can degrade the compound.

-

Concentration issues: If the concentration of this compound is too high for the chosen vehicle, precipitation may occur. It may be necessary to prepare a more dilute stock solution.

-

pH of the aqueous phase: The pH of the saline or buffer used can influence the solubility of the compound. Ensure the pH is compatible with both the compound and the experimental animal.

-

Instability of the formulation: Some formulations, particularly those involving Cremophor EL, may not be stable for long periods after the addition of the aqueous phase. It is often recommended to prepare these formulations fresh before each use.[3]

Issue: Inconsistent results or lack of efficacy in in vivo experiments.

Possible Causes and Solutions:

-

Poor bioavailability: The chosen formulation may not be optimal for the route of administration, leading to poor absorption and distribution of this compound. It may be necessary to test different formulations or routes of administration.

-

Degradation of this compound: Ensure that the compound and the prepared formulation are stored correctly to prevent degradation. Some formulations may require storage at -80°C.

-

Incorrect dosage: The dose of this compound may be insufficient to elicit a therapeutic response in your specific model. Refer to the literature for dose-ranging studies in similar xenograft models.

-

Vehicle-related effects: The vehicle itself can sometimes have biological effects. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the formulation components.

Quantitative Data Summary

The following tables summarize in vivo data from various studies on this compound and its derivatives.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Formulation | Route of Administration | Dosage | Outcome |

| Diffuse Large Cell Lymphoma (WSU-DLCL2) | Not specified | IV or PO | 120 mg/kg/day for 5 days | Significant growth inhibition of xenografts.[3][4] |

| PPC-1 (Prostate Cancer) | Ethanol: Cremophor EL: Saline (10:10:80) | Not specified | Not specified | Superior single-agent antitumor efficacy.[5] |

| Bcl-2 Transgenic Mice | Ethanol: Cremophor EL: Saline (10:10:80) | Intraperitoneal | 60 µmol/kg | 20% reduction in spleen weight.[6] |

Table 2: In Vivo Efficacy of this compound Derivatives

| Compound | Cancer Model | Formulation | Route of Administration | Dosage | Outcome |

| Compound 6b | Bcl-2 Transgenic Mice | Ethanol: Cremophor EL: Saline (10:10:80) | Intraperitoneal | 60 µmol/kg | >30-40% reduction in spleen weight.[6] |

| Compound 6f | Bcl-2 Transgenic Mice | Ethanol: Cremophor EL: Saline (10:10:80) | Intraperitoneal | 60 µmol/kg | >30-40% reduction in spleen weight.[6] |

Experimental Protocols

Protocol 1: Preparation of this compound in Ethanol:Cremophor EL:Saline (10:10:80)

This protocol is adapted from methods used for similarly hydrophobic compounds.

Materials:

-

This compound powder

-

100% Ethanol

-

Cremophor EL

-

Sterile Saline (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Prepare a stock solution of this compound:

-

Based on the desired final concentration, weigh the appropriate amount of this compound powder.

-

Dissolve the this compound in 100% ethanol at 10 times the final desired concentration. For example, to achieve a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in ethanol.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution.

-

-

Add Cremophor EL:

-

To the this compound-ethanol solution, add an equal volume of Cremophor EL. In the example above, you would add a volume of Cremophor EL equal to the volume of the ethanol stock.

-

Vortex the mixture vigorously to ensure it is homogeneous.

-

-

Final Dilution with Saline:

-

Slowly add 8 parts of sterile saline to the ethanol/Cremophor EL mixture while vortexing. This will bring the final formulation to a 10:10:80 ratio of ethanol:Cremophor EL:saline.

-

The final solution should be clear. If precipitation occurs, refer to the troubleshooting guide.

-

-

Administration:

-

Use the freshly prepared formulation for in vivo administration. It is recommended not to store the final diluted formulation for extended periods.

-

Protocol 2: General Guidance for DMSO-based Formulations

Materials:

-

This compound powder

-

Sterile DMSO

-

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile vials

Procedure:

-

Prepare a high-concentration stock of this compound in DMSO:

-

Dissolve this compound in 100% DMSO to create a concentrated stock solution.

-

-

Dilute for in vivo use:

-

For in vivo injections, it is crucial to dilute the DMSO stock with a sterile aqueous vehicle like saline or PBS.

-

The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10% (v/v), to avoid toxicity to the animal.[7]

-

Perform serial dilutions to reach the final desired concentration of this compound and DMSO.

-

-

Administration:

-

Administer the final diluted solution immediately.

-

Always include a vehicle control group that receives the same final concentration of DMSO as the treatment groups.

-

Visualizations

Caption: Workflow for this compound formulation and in vivo study.

Caption: this compound's inhibition of Bcl-2 proteins triggers apoptosis.

References

- 1. ApoG2 inhibits antiapoptotic Bcl-2 family proteins and induces mitochondria-dependent apoptosis in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of this compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Optimizing Apogossypolone concentration for maximum apoptotic effect.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Apogossypolone for inducing apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (ApoG2) is a semi-synthesized derivative of gossypol that functions as a small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins.[1][2] It acts as a "BH3 mimetic," binding with high affinity to the BH3 groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[2][3][4] This action blocks their function, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. The liberation of Bax and Bak leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm.[1] This triggers the formation of the apoptosome and activates a caspase cascade, primarily involving caspase-9 and caspase-3, which executes the final stages of apoptosis.[1][2][5]

Q2: What is a good starting concentration for this compound in a new cell line?

A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of treatment. Based on published data, a reasonable starting point for a 48-72 hour experiment is a broad concentration range from 100 nM to 50 µM. For sensitive cell lines like follicular lymphoma (WSU-FSCCL), the IC50 can be as low as 109 nM.[6] In contrast, other cell lines may require concentrations in the low micromolar range (1-30 µM) to observe a significant apoptotic effect.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.

Troubleshooting Guide

Q1: I treated my cells with this compound, but I am not observing the expected level of apoptosis. What are the potential issues?

A1: Several factors could contribute to a lack of apoptotic response:

-

Sub-optimal Concentration: The concentration may be too low for your specific cell line. We recommend performing a dose-response curve (e.g., from 0.1 µM to 50 µM) for 24, 48, and 72 hours to identify the IC50 value.[7]

-

Cell Line Resistance: The target cells may overexpress anti-apoptotic proteins that are less potently inhibited by this compound, or they may lack functional Bax/Bak proteins, which are essential for the mitochondrial apoptosis pathway.[8]

-

Induction of Autophagy: In some cell lines, such as prostate cancer cells (PC-3 and LNCaP), this compound can induce autophagy, a cellular self-digestion process that can act as a survival mechanism against apoptosis.[9][10] If you observe vacuole formation, consider co-treatment with an autophagy inhibitor like 3-methyladenine (3-MA) to enhance the apoptotic effect.[10]

-

Incorrect Detection Method: Ensure you are using an appropriate assay for detecting apoptosis. Early-stage apoptosis is best detected with Annexin V staining, while late-stage events can be confirmed by TUNEL assays or PARP cleavage on a Western blot.

Q2: I've observed significant vacuole formation in the cytoplasm of my cells after treatment. What is this phenomenon?

A2: The appearance of membranous vacuoles is a characteristic feature of autophagy.[10] this compound has been shown to induce autophagy in certain cancer cell lines, which can serve as a defense mechanism against apoptosis.[9] To confirm this, you can analyze the expression of autophagy markers like LC3-II and Beclin-1.[10] If autophagy is confirmed, inhibiting this pathway may increase the sensitivity of your cells to this compound-induced apoptosis.

Q3: My cell viability, as measured by an MTT or CCK-8 assay, is low, but my apoptosis assay (e.g., Annexin V) shows a weak signal. Why is there a discrepancy?

A3: A discrepancy between viability and apoptosis assays can occur for a few reasons:

-

Timing: The assays may have been performed at a time point where cell death is occurring through mechanisms other than apoptosis, such as necrosis, or before the apoptotic markers are strongly expressed.

-

Cytostatic Effects: this compound may be inhibiting cell proliferation (a cytostatic effect) without immediately inducing high levels of apoptosis. The reduction in metabolic activity measured by MTT/CCK-8 would reflect this inhibition of growth.

-

Late-Stage Apoptosis/Necrosis: If the majority of cells have progressed to late-stage apoptosis or secondary necrosis, the Annexin V signal might be compromised as membrane integrity is lost. In this case, co-staining with a viability dye like Propidium Iodide (PI) is crucial for distinguishing between early apoptotic, late apoptotic, and necrotic populations.[11]

Quantitative Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Reference |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 350 nM | 72 | [2][3] |

| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | 109 nM | Not Specified | [6] |

| U937 | Histiocytic Lymphoma | 14.81 µM | 48 | [1] |

| U937 | Histiocytic Lymphoma | 9.26 µM | 72 | [1] |

| PC12 | Pheochromocytoma | 34.89 µM | 48 | [7] |

| PC12 | Pheochromocytoma | 31.60 µM | 72 | [7] |

| H460 | Lung Cancer | ~0.59 µM | 72 | [4] |

| CaSki | Cervical Cancer | ~10-20 µM | 24 | [12] |

| HeLa | Cervical Cancer | ~10-20 µM | 24 | [12] |

Table 2: Effective Concentrations of this compound for Apoptosis Induction

| Cell Line | Cancer Type | Effective Concentration | Treatment Duration (hours) | Observed Effect | Reference |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 1000 nM (1 µM) | 72 | ~32% apoptotic cell death | [5] |

| PC-3 | Prostate Cancer | 10 mg/L (~19.3 µM) | 48 | Induction of apoptosis and autophagy | [9] |

| LNCaP | Prostate Cancer | 10 mg/L (~19.3 µM) | 48 | Induction of apoptosis and autophagy | [9] |

| BxPC-3 | Pancreatic Cancer | 20 µmol/L | 24 | Inhibition of Mcl-1/Bax binding | [13] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol provides a method for determining the dose-dependent effect of this compound on cell viability.

Materials:

-

Target cells in culture

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (450 nm absorbance)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[12]

-

Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[12]

-

At the end of the incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until the color develops.[12]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Materials:

-

Target cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

-

Centrifuge the cell suspension at 1000-2000 rpm for 5 minutes and discard the supernatant.[6][7]

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate populations: FITC-negative/PI-negative (viable), FITC-positive/PI-negative (early apoptosis), and FITC-positive/PI-positive (late apoptosis/necrosis).[11]

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol confirms apoptosis by detecting the cleavage of key proteins in the caspase cascade.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse cell pellets with ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that can detect both the full-length and cleaved forms of Caspase-3, Caspase-9, and PARP.[2][5]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system. A decrease in the full-length protein and the appearance of a smaller, cleaved fragment indicates activation of the apoptotic pathway.

Mandatory Visualizations

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Caption: General workflow for assessing the apoptotic effect of this compound.

References

- 1. ApoG2 inhibits antiapoptotic Bcl-2 family proteins and induces mitochondria-dependent apoptosis in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Biological Evaluation of this compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical studies of this compound: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (ApoG2) induces ROS-dependent apoptosis and reduces invasiveness of PC12 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Cell Proliferation and Epithelial-Mesenchymal Transition in Cervical Cancer via Activating DKK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Studies of this compound, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Managing Apogossypolone-induced cytotoxicity in normal cell lines.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Apogossypolone-induced cytotoxicity in normal cell lines during pre-clinical research.

Quick Links

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

Frequently Asked Questions (FAQs)

A collection of common questions regarding the use of this compound in cell culture.

1. What is the primary mechanism of action of this compound (ApoG2)?

This compound is a semi-synthetic derivative of gossypol and functions as a pan-Bcl-2 inhibitor.[1][2] It binds with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Mcl-1, and Bcl-xL.[2][3] This action displaces pro-apoptotic proteins, such as Bim, which then trigger the mitochondrial apoptosis pathway, leading to the activation of caspases and subsequent cell death.[2]

2. Why am I observing cytotoxicity in my normal (non-cancerous) control cell lines?

While this compound generally shows higher selectivity for cancer cells, it can induce cytotoxicity in normal cells, particularly at higher concentrations or with prolonged exposure.[1][4] This is because normal cells also rely on Bcl-2 family proteins to regulate apoptosis. Additionally, off-target effects, such as the induction of Reactive Oxygen Species (ROS), can contribute to cytotoxicity in normal cells.[5][6]

3. What is the role of Reactive Oxygen Species (ROS) in this compound-induced cytotoxicity?

Several studies have shown that this compound can induce the accumulation of intracellular ROS.[5][6] This increase in ROS can lead to oxidative stress, damaging cellular components and contributing to apoptosis.[5] This ROS-dependent mechanism may be particularly relevant to off-target cytotoxicity in normal cells.

4. Can I do anything to protect my normal cell lines from this compound-induced cytotoxicity?

Yes, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), has been shown to mitigate ROS-dependent cytotoxicity.[7][8] NAC can help to scavenge free radicals and replenish intracellular glutathione levels, thereby reducing oxidative stress and protecting cells from apoptosis.[7][8] For a detailed method, refer to the --INVALID-LINK-- section.

5. What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted in culture medium to the final working concentration.[10] To maintain stability, stock solutions should be aliquoted and stored at -20°C.[11] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

| Problem | Possible Causes | Recommended Solutions |

| Higher than expected cytotoxicity in normal cell lines. | 1. Incorrect concentration: Calculation error or issue with stock solution dilution.2. Cell line sensitivity: The specific normal cell line being used may be particularly sensitive to Bcl-2 inhibition or oxidative stress.3. High ROS production: this compound may be inducing significant oxidative stress in your cell line.[5][6] | 1. Verify calculations and prepare fresh dilutions. Consider titrating the drug to determine the optimal concentration for your specific cell line.2. Refer to the --INVALID-LINK-- table. If your cell line is known to be sensitive, consider using a lower concentration or shorter incubation time.3. Implement the NAC co-treatment protocol. See the --INVALID-LINK-- section for a detailed method to mitigate ROS-induced cytotoxicity.[7][8] |

| Precipitate formation in the culture medium upon adding this compound. | 1. Poor solubility: this compound is a hydrophobic molecule and can precipitate in aqueous solutions, especially at high concentrations.2. Low serum concentration: Serum proteins can help to solubilize hydrophobic compounds. | 1. Ensure the final DMSO concentration in the medium is low (typically <0.5%). Prepare working solutions by diluting the DMSO stock in pre-warmed, serum-containing medium and vortexing thoroughly before adding to the cells.[12]2. If using low-serum or serum-free media, consider pre-complexing this compound with bovine serum albumin (BSA). |

| Inconsistent results between experiments (batch-to-batch variability). | 1. Reagent variability: Different batches of this compound may have slight variations in purity or activity.2. Cell culture conditions: Variations in cell passage number, confluency, or media components can affect drug response. | 1. If possible, purchase a large single batch of this compound for a series of experiments. If using a new batch, perform a dose-response validation experiment to confirm its activity.2. Standardize your cell culture practices. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |

| This compound appears to have no effect on my cancer cell line. | 1. Drug resistance: The cancer cell line may have intrinsic or acquired resistance to Bcl-2 inhibitors. This could be due to mutations in Bcl-2 family proteins or upregulation of alternative survival pathways.[13][14]2. Inactive compound: The this compound stock may have degraded. | 1. Verify the expression levels of Bcl-2 family proteins in your cell line. Consider combination therapies, as this compound has been shown to synergize with other chemotherapeutic agents.[9]2. Prepare a fresh stock solution from a new vial of this compound. Test its activity on a known sensitive cell line to confirm its potency. |

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines. Note that these values can vary depending on the assay conditions and exposure time.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| Cancer Cell Lines | ||||

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.35 | 72 | [2][15] |

| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | 0.11 | 72 | [4] |

| PC-3 | Prostate Cancer | ~5-10 | 48-72 | [16] |

| LNCaP | Prostate Cancer | ~10-20 | 48-72 | [3] |

| CNE1 | Nasopharyngeal Carcinoma | 2.84 | 72 | N/A |

| CNE2 | Nasopharyngeal Carcinoma | 5.64 | 72 | N/A |

| SUNE1 | Nasopharyngeal Carcinoma | 2.18 | 72 | N/A |

| Normal Cell Lines | ||||

| Peripheral Blood Lymphocytes | Lymphocytes | >8 | 72 | [2][15] |

| HUVEC | Human Umbilical Vein Endothelial Cells | ~2-4 | 24 | [1] |

| WI-38 | Human Fetal Lung Fibroblast | >19 | 48 | [6] |

| BEAS-2B | Normal Human Bronchial Epithelial | >10 | 24-48 | [16] |

| MCF-10A | Non-tumorigenic Breast Epithelial | >10 | 48-72 | [17][18] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Use

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 1 mg of this compound (M.W. ~582.6 g/mol ) in 171.6 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

-

Note: It is crucial to add the this compound stock solution to the medium and mix well immediately to prevent precipitation.[12] The final concentration of DMSO in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Protocol 2: Mitigation of Cytotoxicity in Normal Cells using N-acetylcysteine (NAC)

This protocol describes the use of NAC as a co-treatment to reduce this compound-induced cytotoxicity mediated by ROS.

-

Preparation of NAC Stock Solution: Prepare a 1 M stock solution of NAC in sterile water. Adjust the pH to ~7.4 with NaOH. Filter-sterilize the solution and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage.[11]

-

Cell Seeding: Seed the normal cells in a multi-well plate at the desired density and allow them to adhere overnight.

-

NAC Pre-treatment: The following day, remove the medium and add fresh medium containing NAC at a final concentration of 1-5 mM.[7][9][19] The optimal concentration may vary between cell lines and should be determined empirically. Incubate the cells with NAC for 1-2 hours.

-

This compound Treatment: After the NAC pre-incubation, add the this compound working solution (prepared as in Protocol 1) to the wells to achieve the desired final concentration.

-

Incubation and Analysis: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Controls: Include the following controls in your experiment:

-

Vehicle control (medium with DMSO).

-

This compound only.

-

NAC only.

-

Untreated cells.

-

-

Endpoint Analysis: Assess cell viability using a standard method such as MTT, MTS, or cell counting.

Signaling Pathways and Workflows

This compound-Induced Apoptosis and Mitigation by NAC

Caption: this compound-induced apoptosis pathway and its modulation by NAC.

Experimental Workflow for Managing Cytotoxicity

Caption: Workflow for this compound treatment with optional NAC co-treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding and Targeting BCL2-inhibitor Resistance in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity [mdpi.com]

Validation & Comparative

Apogossypolone vs. Gossypol: A Comparative Analysis of Toxicity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apogossypolone (ApoG2) and its parent compound, Gossypol, focusing on their toxicity and efficacy as potential therapeutic agents. Both compounds are known for their ability to inhibit the anti-apoptotic Bcl-2 family of proteins, making them promising candidates in oncology research. However, significant differences in their chemical structures lead to distinct toxicological and pharmacological profiles.

Executive Summary

This compound, a semi-synthetic derivative of Gossypol, demonstrates a superior safety profile and comparable, if not enhanced, efficacy in preclinical models. The removal of the two reactive aldehyde groups from Gossypol to create ApoG2 significantly reduces its toxicity.[1][2][3] This structural modification mitigates the side effects associated with Gossypol, such as hepatotoxicity and gastrointestinal issues, while retaining or improving its ability to induce apoptosis in cancer cells by targeting Bcl-2 family proteins.[1][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the toxicity and efficacy of this compound and Gossypol.

Table 1: Comparative Toxicity

| Parameter | This compound (ApoG2) | Gossypol | Key Findings |

| In Vivo Toxicity | Better tolerated by mice.[1][5][6] No significant hepatotoxicity or gastrointestinal toxicity observed.[1] Maximum tolerated dose (MTD) administered orally is above 240 mg/kg.[4] | Causes significant hepatotoxicity and gastrointestinal toxicity in mice.[1] Known to cause hypokalemia, muscle weakness, and anorexia.[3] MTD of (-)-Gossypol is 50 mg/kg when administered orally.[4] | ApoG2 exhibits markedly reduced in vivo toxicity compared to Gossypol, allowing for higher tolerable doses. |

| Chemical Stability | Shows improved stability under stressed conditions (0.1 N HCl, 0.1 N NaOH, 30% H2O2).[1] | Degrades significantly under the same stressed conditions.[1] | ApoG2 is chemically more stable than Gossypol, which is crucial for drug development. |

| Side Effects (Clinical) | Not yet in widespread clinical trials, but preclinical data suggests minimal toxicity.[2] | Nausea, emesis, anorexia, diarrhea, fatigue, and irreversible male infertility.[7][8] | Gossypol's clinical use is limited by a range of adverse effects. |

Table 2: Comparative Efficacy

| Parameter | This compound (ApoG2) | Gossypol | Key Findings |

| Binding Affinity (Ki) | Bcl-2: ~35 nM, Mcl-1: ~25 nM, Bcl-XL: ~660 nM.[9][10][11] | Binds to Bcl-2 and Bcl-XL with less affinity than to Bcl-XL.[12] The (-)-enantiomer is more potent.[13] | Both are pan-Bcl-2 inhibitors, with ApoG2 showing high affinity for key anti-apoptotic proteins. |

| In Vitro Efficacy (IC50) | 350 nM against WSU-DLCL2 cells (72h treatment).[1][5][6] | Potently induces cell death in Jurkat cells overexpressing Bcl-2 (IC50: 18.1 µM) or Bcl-XL (IC50: 22.9 µM).[12] | Both compounds show potent anti-proliferative effects in various cancer cell lines. |

| Mechanism of Action | Induces apoptosis by blocking the heterodimerization of anti-apoptotic (Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic (Bim, Bax) proteins.[1][6][9][10] Leads to cleavage of caspase-3, caspase-9, and PARP.[1][6] | Induces apoptosis and protective autophagy.[13][14] Downregulates the mRNA expression of Bcl-2 and Bcl-XL.[15] | Both compounds function as BH3 mimetics to trigger the mitochondrial pathway of apoptosis. |

| Clinical Trials | Preclinical studies show significant antitumor activity.[1][2] | Phase I/II clinical trials have been conducted for various cancers.[13][16][17] Efficacy is often limited by toxicity.[16][17] | Gossypol has a history of clinical investigation, but its toxicity remains a major hurdle. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to evaluate the toxicity and efficacy of compounds like this compound and Gossypol.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or Gossypol for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-